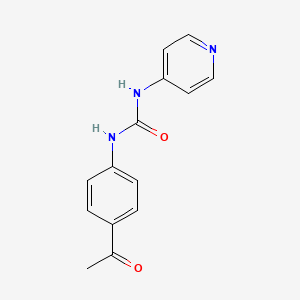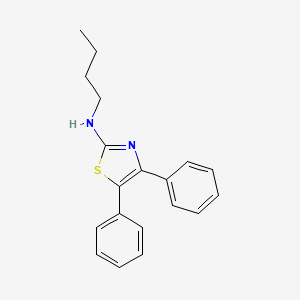
2,2,6-Trimethylcyclohepta-3,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,6-Trimethylcyclohepta-3,5-dien-1-one, also known as Eucarvone, is an organic compound with the molecular formula C10H14O. It is a monoterpenoid, which means it is derived from two isoprene units. This compound is known for its unique structure, which includes a seven-membered ring with three methyl groups and a ketone functional group. It is used in various scientific research applications due to its interesting chemical properties and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2,6-Trimethylcyclohepta-3,5-dien-1-one can be synthesized through several methods. One common synthetic route involves the reaction of bicyclo[4.1.0]hept-3-en-2-one with trimethylaluminum. This reaction typically occurs under anhydrous conditions and requires a catalyst such as titanium tetrachloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production rate and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2,2,6-Trimethylcyclohepta-3,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups and the hydrogen atoms on the ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium boroh
Properties
CAS No. |
157686-39-0 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
2,2,6-trimethylcyclohepta-3,5-dien-1-one |
InChI |
InChI=1S/C10H14O/c1-8-5-4-6-10(2,3)9(11)7-8/h4-6H,7H2,1-3H3 |
InChI Key |
HJVGQLCBPOBBIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC(C(=O)C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene](/img/structure/B14279374.png)

![2-[Di(benzenesulfonyl)methyl]thiophene](/img/structure/B14279383.png)


![Diethyl [(1-hydroxycyclopentyl)(phenyl)methyl]phosphonate](/img/structure/B14279413.png)



![5-{[tert-Butyl(dimethyl)silyl]oxy}-6-chloro-6,6-difluorohexanal](/img/structure/B14279428.png)
![2,8-Dimethyl-1-oxa-3,8-diazaspiro[4.5]dec-2-ene](/img/structure/B14279430.png)
![2,3-Dihydro[1,4]dioxino[2,3-b]quinoxalin-7-amine](/img/structure/B14279435.png)
![1-{2-Phenyl-2-[(trimethylsilyl)oxy]ethyl}-1H-1,2,4-triazole](/img/structure/B14279448.png)

